1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Description
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJZRJEDPWNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol typically involves:
- Formation of the cyclopropanol ring : This is often achieved via cyclopropanation reactions of appropriately substituted styrene or phenyl derivatives.
- Introduction of halogen substituents on the aromatic ring : Bromine and chlorine atoms are introduced either by using pre-halogenated starting materials or by selective halogenation post-cyclopropanation.
The key challenge is controlling regioselectivity and stereoselectivity during cyclopropanation and ensuring the halogen substituents are correctly positioned at the 3- and 4-positions on the phenyl ring.
Preparation via Cyclopropanation of Halogenated Styrenes
One common approach is the cyclopropanation of 3-bromo-4-chlorostyrene derivatives using carbenoid reagents.
- Start with commercially available 3-bromo-4-chlorostyrene.
- Subject the styrene to cyclopropanation using a carbene source such as diazomethane or a Simmons–Smith reagent (e.g., diiodomethane with zinc-copper couple).
- The reaction proceeds via addition of the carbene across the double bond, forming the cyclopropane ring.
- Subsequent oxidation or hydrolysis yields the cyclopropanol functionality at the 1-position.
This method benefits from the direct use of halogenated styrene, ensuring the halogen substituents are in place before cyclopropanation, thus avoiding challenges in selective halogenation later.
Alternative Route: Cyclopropanation of Phenylacetonitrile Derivatives
A related approach, inspired by the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, involves:
- Starting from substituted phenylacetonitrile (e.g., 3-bromo-4-chlorophenylacetonitrile).
- Treating with 1,2-dibromoethane in the presence of a strong base (e.g., sodium hydroxide) to form the cyclopropane ring.
- Hydrolysis of the nitrile group to the corresponding acid or alcohol.
- Conversion of the acid to the cyclopropanol via reduction or other functional group transformations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler cyclopropane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-bromo-4-chlorophenyl)cyclopropanone.
Reduction: Formation of cyclopropan-1-ol.
Substitution: Formation of 1-(3-substituted-4-chlorophenyl)cyclopropan-1-ol derivatives.
Scientific Research Applications
Overview
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in diverse chemical reactions and biological interactions, making it valuable for research and development.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of enzymes like 11β-HSD-1, which is relevant in the context of metabolic disorders such as diabetes and obesity. Modifications to the cyclopropyl group have shown promise in enhancing inhibitory activity against this enzyme .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its cyclopropyl structure allows for various transformations that can lead to more complex molecules.
- Synthesis of Derivatives : this compound can undergo reactions such as oxidation and reduction, enabling the formation of derivatives with altered functional groups that may exhibit different biological activities .
Chemical Biology
In chemical biology, this compound can be utilized as a probe to study biological systems. Its reactivity can provide insights into enzyme mechanisms and protein interactions.
- Biological Probes : The electrophilic nature of the bromine atom may facilitate covalent interactions with nucleophilic sites on proteins, allowing researchers to investigate specific biological pathways .
Case Study 1: Inhibition of 11β-HSD-1
A study explored the synthesis and evaluation of derivatives based on this compound for their inhibitory effects on human 11β-HSD-1. The results showed that modifications to the cyclopropyl moiety significantly improved potency, indicating a structure-activity relationship that could guide future drug design .
Case Study 2: Antiviral Activity
Preliminary investigations into the antiviral properties of related compounds have suggested that structural modifications can enhance efficacy against viral targets. This highlights the potential for this compound derivatives in developing antiviral agents, particularly those targeting HIV .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Molecular Data and Substituent Effects
Key Observations:
- Substituent Electronic Effects: The Br and Cl groups in the target compound are strong electron-withdrawing groups (EWGs), which reduce electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions. In contrast, the methoxy group (OCH₃) in the 4-methoxy analog is electron-donating, altering reactivity toward ortho/para selectivity .
- Molecular Weight and Polarity: The Br/Cl combination in the target compound increases molecular weight (~247.35 g/mol) compared to dichloro (203.10 g/mol) or single-bromo (~213.08 g/mol) analogs, impacting solubility and crystallization behavior.
Biological Activity
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHBrClO
- Molecular Weight : 247.52 g/mol
- CAS Number : 1691720-00-9
- Purity : ≥97% .
The compound's biological activity is attributed to its interactions with various biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, and inflammation. Notably, it has shown potential in:
- Cell Signaling Modulation : Engaging with specific kinases and receptors that regulate cell growth.
- Apoptosis Induction : Triggering mitochondrial pathways leading to programmed cell death in cancer cells.
- Neuroprotection : Inhibiting acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
Anti-inflammatory Effects
Research indicates that the compound may reduce inflammatory responses:
- In animal models of arthritis, treatment with this compound resulted in decreased joint swelling and lower levels of inflammatory markers compared to control groups .
Antimicrobial Properties
Investigations into the antimicrobial activity of this compound revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting AChE, which could be beneficial for conditions like Alzheimer's disease .
Case Studies
Several case studies have explored the biological activities of this compound:
Case Study 1: Anticancer Activity
A study focused on A549 lung cancer cells found that treatment with this compound significantly reduced cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound led to a marked reduction in inflammatory markers and joint swelling compared to untreated controls.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-phenylpyrrolidine | Lacks cyclopropane; primarily studied for CNS effects | Moderate CNS activity |
| 4-Chlorophenyl cyclopropanol | Similar structure without bromine substitution | Limited anticancer activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of a carbonyl precursor. For example, 1-(3-Bromo-4-chlorophenyl)ethanone (CAS 54826-14-1) can undergo a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base (e.g., NaH) to form the cyclopropane ring . Optimization involves controlling reaction temperature (0–5°C), solvent polarity (THF or DMSO), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the cyclopropane ring (δ ~1.0–2.5 ppm for cyclopropane protons) and substituent positions. Aromatic protons (δ ~7.0–7.8 ppm) distinguish bromo and chloro substitution patterns .
- IR : The hydroxyl group (O–H stretch at ~3200–3600 cm) and carbonyl absence confirm successful cyclopropanation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHBrClO, exact mass 260.94 g/mol) and isotopic patterns for bromine/chlorine .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths, angles, and stereochemistry. Crystals are grown via slow evaporation in ethanol. Key parameters include the cyclopropane C–C bond length (~1.50–1.54 Å) and dihedral angles between the phenyl ring and cyclopropane plane. Data refinement requires high-resolution (<1.0 Å) datasets to resolve heavy atoms (Br, Cl) .
Advanced Research Questions
Q. How do steric and electronic effects influence the cyclopropane ring stability in this compound under varying pH conditions?
- Methodological Answer :
- Steric Effects : The ortho-bromo and para-chloro substituents create steric hindrance, increasing ring strain. Stability is assessed via thermal gravimetric analysis (TGA) and dynamic NMR (variable-temperature studies) to detect ring-opening transitions .
- Electronic Effects : Electron-withdrawing groups (Br, Cl) destabilize the cyclopropane ring under acidic conditions. Hydroxyl group protonation (pH < 3) exacerbates ring strain, leading to ring-opening products. Reaction kinetics are monitored via HPLC or H NMR .
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- DFT Calculations : Geometry optimization (B3LYP/6-311+G(d,p)) predicts NMR chemical shifts. Discrepancies arise from solvent effects (e.g., CDCl vs. gas phase) or conformational flexibility.
- Dynamic Effects : Variable-temperature NMR identifies rapid ring puckering or phenyl rotation, which DFT may not capture. MD simulations (AMBER) model dynamic behavior .
- Hybrid Methods : Cross-validate using solid-state NMR or X-ray data to resolve ambiguities .
Q. What role does this compound serve in the synthesis of pharmacologically active agents, and how is its bioactivity assessed?
- Methodological Answer :
- Pharmacophore Design : The bromo-chloro-phenyl group enhances lipophilicity and target binding (e.g., kinase inhibition). Cyclopropanol acts as a metabolic stability enhancer .
- Bioactivity Assays :
- In Vitro : Screen against cancer cell lines (e.g., MTT assay) and enzyme targets (e.g., COX-2 inhibition).
- ADME Profiling : Microsomal stability (CYP450) and plasma protein binding (equilibrium dialysis) assess drug-likeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
